Benzamide, 2,2'-dithiobis-

Catalog No.
S589897
CAS No.
2527-57-3
M.F
C14H12N2O2S2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 2,2'-dithiobis-

CAS Number

2527-57-3

Product Name

Benzamide, 2,2'-dithiobis-

IUPAC Name

2-[(2-carbamoylphenyl)disulfanyl]benzamide

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)

InChI Key

OEEHSSKRJOGQMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N

Synonyms

3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid, CMBB-BIT, N-(1-carboxy-2-methylbutyl)benzisothiazolone, PD 161374, PD-161374

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N

Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3), also known as 2,2'-dithiodibenzamide, is an ortho-substituted aromatic disulfide. In industrial procurement, it is utilized as a high-yield, stable precursor for the large-scale synthesis of 1,2-benzisothiazol-3(2H)-one (BIT), a commercial biocide [1]. Beyond manufacturing, the compound serves as a baseline biochemical tool in virology and drug discovery, where its disulfide-benzamide structural motif is utilized for targeted zinc ejection from viral nucleocapsid proteins [2]. Unlike standard generic disulfides, its ortho-amide configuration enables targeted cyclization and dynamic aqueous disproportionation, making it a required intermediate for both industrial antimicrobial production and specialized covalent-inhibitor screening workflows.

Substituting 2,2'-dithiobis(benzamide) with its reduced monomer (2-mercaptobenzamide) or alternative disulfide isomers fundamentally disrupts both industrial and biochemical workflows. In biocide manufacturing, substituting the disulfide with 2-mercaptobenzamide necessitates harsher, halogen-based oxidative cyclization conditions, complicating waste management and process safety [1]. In biochemical applications, the exact 2,2'-ortho configuration is strictly required to form the necessary covalent adducts with zinc-liganded cysteine residues; shifting to 3,3'- or 4,4'-dithiobisbenzamide isomers results in a complete loss of target-covalent reactivity and zinc ejection capability[2]. Furthermore, standard aliphatic disulfides cannot replicate the aqueous disproportionation into reactive benzisothiazolone species that defines this compound's mechanism of action [2].

Quantitative Yield in Halogen-Free Oxidative Cyclization to 1,2-Benzisothiazol-3(2H)-one (BIT)

In the industrial synthesis of the biocide 1,2-benzisothiazol-3(2H)-one (BIT), 2,2'-dithiobis(benzamide) serves as a high-yield precursor that undergoes oxidative cleavage and cyclization under mild aqueous conditions. When subjected to an airstream in aqueous sodium hydroxide at 35–55 °C, 2,2'-dithiobis(benzamide) yields 94% BIT with 97% purity [1]. This direct air-oxidation route bypasses the need for harsh halogenating agents, such as chlorine or bromine, which are often required when cyclizing 2-mercaptobenzamide or o-aminothiobenzoic acid baselines, thereby reducing corrosive waste streams.

Evidence DimensionBiocide (BIT) Synthesis Yield and Process Conditions
Target Compound Data94% yield (97% purity) via mild aqueous NaOH / air oxidation
Comparator Or Baseline2-mercaptobenzamide / o-aminothiobenzoic acid (require halogens or complex catalysts for high-yield cyclization)
Quantified DifferenceEliminates halogen use while maintaining >90% yield and >95% purity.
ConditionsAqueous NaOH, 35–55 °C, 60 L/h airstream for 3.5 hours

Procurement of this specific disulfide precursor enables a halogen-free and high-yield manufacturing route for commercial BIT biocides.

Strict Ortho-Isomer Dependence for Nucleocapsid (NCp7) Zinc Ejection

2,2'-dithiobis(benzamide) is the prototypic lead structure for ejecting zinc from the HIV-1 nucleocapsid protein (NCp7). Structure-activity relationship studies demonstrate that the ability to extrude zinc strictly resides in the ortho-disulfide configuration (the 2,2'-isomer), which forms a covalent complex with the zinc-liganded cysteine residues [1]. In direct comparative assays, the 3,3'-dithiobisbenzamide and 4,4'-dithiobisbenzamide isomers were found to be completely inactive for zinc extrusion [1].

Evidence DimensionZinc Ejection Activity from NCp7 Zinc Fingers
Target Compound DataActive (forms covalent Cys-adducts, biexponential ejection kinetics)
Comparator Or Baseline3,3'-dithiobisbenzamide and 4,4'-dithiobisbenzamide (Inactive)
Quantified DifferenceComplete loss of zinc ejection activity when shifting from the 2,2'-ortho to meta or para configurations.
ConditionsIn vitro NCp7 zinc ejection assay monitored by mass spectrometry and NMR

For biochemical assay development, buyers must procure the exact 2,2'-isomer, as structural analogs completely fail to engage the required target-covalent exchange mechanism.

Aqueous Disproportionation and Pro-Reagent Formulation Compatibility

Unlike stable aliphatic disulfides, 2,2'-dithiobis(benzamide) exhibits dynamic equilibrium behavior in aqueous environments. When dissolved in buffered aqueous solutions (pH 6–7), the compound reversibly disproportionates to form one equivalent of the reactive mercaptan (2-mercaptobenzamide) and one equivalent of the cyclized benzisothiazolone [1]. This pH- and concentration-dependent disproportionation distinguishes it from standard disulfide reagents, such as DTNB, which do not auto-cyclize into electrophilic species without external intervention.

Evidence DimensionAqueous Stability and Disproportionation
Target Compound DataReversibly disproportionates into mercaptan and benzisothiazolone in water
Comparator Or BaselineStandard aliphatic or non-ortho-amide disulfides (remain stable as disulfides in water)
Quantified DifferenceGeneration of electrophilic benzisothiazolone species in situ without external oxidants.
ConditionsAqueous solution, pH 6.0–7.0, monitored by 500 MHz proton NMR

Understanding this dynamic aqueous equilibrium is critical for researchers formulating this compound for in vitro assays, as it acts as a pro-reagent rather than a static disulfide.

Halogen-Free Industrial Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

Directly downstream of its high-yield oxidative cyclization profile, 2,2'-dithiobis(benzamide) is the preferred bulk precursor for manufacturing BIT, a globally utilized industrial biocide and preservative. Procuring the disulfide form allows manufacturers to utilize mild air-oxidation in aqueous sodium hydroxide, bypassing the corrosive halogenation steps required when starting from 2-mercaptobenzamide [1].

Development of Covalent Viral Inhibitors and Zinc Ejection Assays

Because of its strict ortho-isomer dependence for target-covalent modification, this compound is an essential baseline reagent in virology and drug discovery. It is specifically procured to study the biexponential kinetics of zinc ejection from the HIV-1 nucleocapsid protein (NCp7) and serves as a structural scaffold for developing non-cytotoxic retroviral inhibitors [2].

Formulation of Dynamic Pro-Reagents for Disulfide Exchange

Leveraging its aqueous disproportionation behavior, 2,2'-dithiobis(benzamide) is utilized in biochemical assays requiring the in situ generation of reactive benzisothiazolone electrophiles. Researchers select this compound over stable aliphatic disulfides when a pH-dependent, dual-action reagent is needed for complex protein modification studies [2].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.03401998 g/mol

Monoisotopic Mass

304.03401998 g/mol

Heavy Atom Count

20

UNII

9X53S9RZ6B

Other CAS

2527-57-3

Wikipedia

2,2'-dithiobis(benzamide)

General Manufacturing Information

Benzamide, 2,2'-dithiobis-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types